molecular formula C9H16O3 B14618754 2-Ethenyl-2-methoxy-5,5-dimethyl-1,3-dioxane CAS No. 60935-23-1

2-Ethenyl-2-methoxy-5,5-dimethyl-1,3-dioxane

Cat. No.: B14618754
CAS No.: 60935-23-1
M. Wt: 172.22 g/mol
InChI Key: KIHUAHQYQXBZNV-UHFFFAOYSA-N
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Description

2-Ethenyl-2-methoxy-5,5-dimethyl-1,3-dioxane is an organic compound with a heterocyclic structure. It is known for its unique chemical properties and potential applications in various fields of science and industry. The compound features a dioxane ring, which is a six-membered ring containing two oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-2-methoxy-5,5-dimethyl-1,3-dioxane typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the dioxane ring. One common method is the condensation reaction between a carbonyl compound and a diol in the presence of an acid catalyst. For example, the reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid can yield the desired dioxane compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-2-methoxy-5,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Ethenyl-2-methoxy-5,5-dimethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Ethenyl-2-methoxy-5,5-dimethyl-1,3-dioxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its ability to undergo nucleophilic substitution can be exploited in the design of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Known for its high acidity and use in organic synthesis.

    Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Used as a reagent in organic chemistry for the detection of aldehydes and ketones.

    Barbituric Acid (2,4,6-Trioxohexahydropyrimidine): A precursor to barbiturate drugs.

Uniqueness

2-Ethenyl-2-methoxy-5,5-dimethyl-1,3-dioxane is unique due to its specific structural features, such as the presence of an ethenyl group and a methoxy group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

60935-23-1

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-ethenyl-2-methoxy-5,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C9H16O3/c1-5-9(10-4)11-6-8(2,3)7-12-9/h5H,1,6-7H2,2-4H3

InChI Key

KIHUAHQYQXBZNV-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)(C=C)OC)C

Origin of Product

United States

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